1-(Difluoromethyl)naphthalene-8-acetonitrile
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Overview
Description
1-(Difluoromethyl)naphthalene-8-acetonitrile is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthalene ring, with an acetonitrile substituent at the 8-position
Preparation Methods
The synthesis of 1-(Difluoromethyl)naphthalene-8-acetonitrile typically involves difluoromethylation reactions. One common method is the reaction of naphthalene derivatives with difluorocarbene precursors under specific conditions. Industrial production methods may involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the naphthalene ring .
Chemical Reactions Analysis
1-(Difluoromethyl)naphthalene-8-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens .
Scientific Research Applications
1-(Difluoromethyl)naphthalene-8-acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)naphthalene-8-acetonitrile involves its interaction with molecular targets through its difluoromethyl and nitrile groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
1-(Difluoromethyl)naphthalene-8-acetonitrile can be compared with other difluoromethylated naphthalene derivatives, such as:
- 1-(Difluoromethyl)naphthalene-7-acetonitrile
- 1-(Difluoromethyl)naphthalene-6-acetonitrile
These compounds share similar structural features but differ in the position of the acetonitrile group on the naphthalene ring.
Properties
Molecular Formula |
C13H9F2N |
---|---|
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2-[8-(difluoromethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H9F2N/c14-13(15)11-6-2-5-9-3-1-4-10(7-8-16)12(9)11/h1-6,13H,7H2 |
InChI Key |
SBFWYSGNCPLWEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CC#N)C(=CC=C2)C(F)F |
Origin of Product |
United States |
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